2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a synthetic compound that features a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, chemical biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of fibrosis and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
- 2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzothiazole
Uniqueness
2-Methyl-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrimidine moiety with a piperidine ring and a propanone group makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
2-methyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)13(18)17-6-4-12(5-7-17)19-14-15-8-11(3)9-16-14/h8-10,12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVFDNJDCPQAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.